
1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] is a complex organic compound with the molecular formula C92H171N5O4. This compound is characterized by its large molecular structure and the presence of multiple functional groups, including pyrrolidine-2,5-dione rings and long octatriacontenyl chains. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
The synthesis of 1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione rings. These rings are then functionalized with octatriacontenyl chains through a series of reactions involving imine formation and subsequent reduction. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The long octatriacontenyl chains may facilitate interactions with lipid membranes, influencing cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] include:
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]: This compound has shorter octadecenyl chains, resulting in different physical and chemical properties.
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]: Another similar compound with variations in the alkyl chain length and saturation.
Properties
CAS No. |
64346-97-0 |
|---|---|
Molecular Formula |
C92H175N5O4 |
Molecular Weight |
1415.4 g/mol |
IUPAC Name |
3-[(E)-octatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octatriacont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C92H175N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-87-85-89(98)96(91(87)100)83-81-94-79-77-93-78-80-95-82-84-97-90(99)86-88(92(97)101)76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h73-76,87-88,93-95H,3-72,77-86H2,1-2H3/b75-73+,76-74+ |
InChI Key |
XUGWBWYRBSPNOV-SBDKOWOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



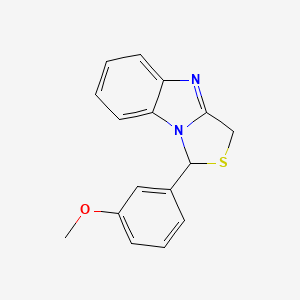
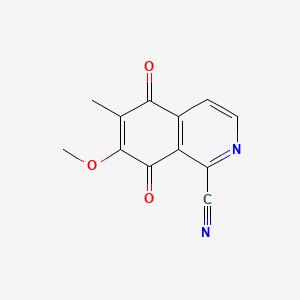

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
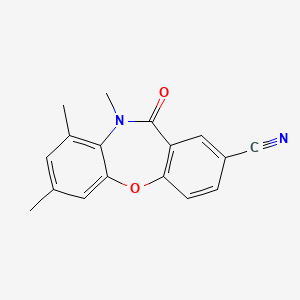

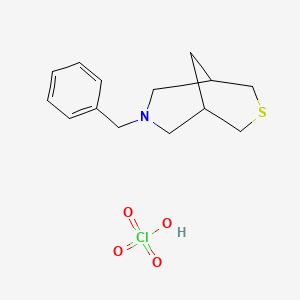
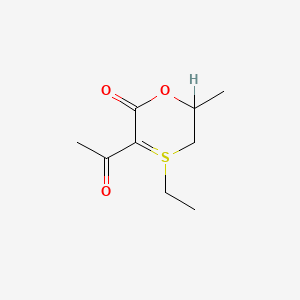

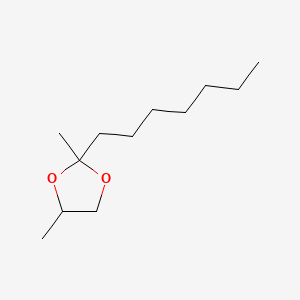
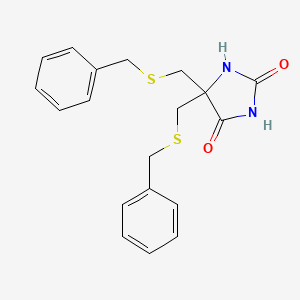
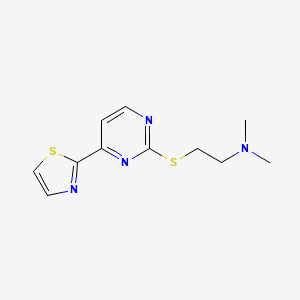
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)
